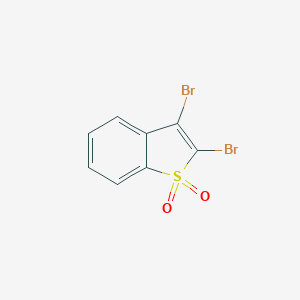
2,3-Dibromo-1-benzothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1-benzothiophene 1,1-dioxide (DBDO) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. DBDO is a heterocyclic compound that contains a benzene ring fused with a thiophene ring and two bromine atoms attached to the thiophene ring. This compound has been synthesized using various methods and has been studied extensively for its biological and chemical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-1-benzothiophene 1,1-dioxide is not well understood. However, it is believed that 2,3-Dibromo-1-benzothiophene 1,1-dioxide acts as an oxidizing agent and can oxidize various organic compounds. 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been shown to be a strong oxidizing agent and can oxidize alcohols, aldehydes, and ketones.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,3-Dibromo-1-benzothiophene 1,1-dioxide are not well understood. However, it has been shown to have anti-cancer properties and has been used as a starting material for the synthesis of potential anti-cancer drugs. 2,3-Dibromo-1-benzothiophene 1,1-dioxide has also been shown to be a strong oxidizing agent and can oxidize various organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Dibromo-1-benzothiophene 1,1-dioxide in lab experiments include its strong oxidizing properties, its ability to oxidize various organic compounds, and its potential applications in medicinal chemistry, material science, and organic synthesis. The limitations of using 2,3-Dibromo-1-benzothiophene 1,1-dioxide in lab experiments include its potential toxicity and the need for careful handling due to its strong oxidizing properties.
Zukünftige Richtungen
There are several future directions for the research on 2,3-Dibromo-1-benzothiophene 1,1-dioxide. One potential direction is the further study of its anti-cancer properties and the synthesis of potential anti-cancer drugs using 2,3-Dibromo-1-benzothiophene 1,1-dioxide as a starting material. Another potential direction is the use of 2,3-Dibromo-1-benzothiophene 1,1-dioxide as a building block for the synthesis of new organic materials with potential applications in material science. Additionally, further research could be conducted to better understand the mechanism of action of 2,3-Dibromo-1-benzothiophene 1,1-dioxide and its potential applications in organic synthesis.
Synthesemethoden
2,3-Dibromo-1-benzothiophene 1,1-dioxide can be synthesized using various methods, including the oxidation of 2,3-dibromo-1-benzothiophene using hydrogen peroxide, the oxidation of 2,3-dibromo-1-benzothiophene using sodium perborate, and the oxidation of 2,3-dibromo-1-benzothiophene using potassium permanganate. The most commonly used method for synthesizing 2,3-Dibromo-1-benzothiophene 1,1-dioxide is the oxidation of 2,3-dibromo-1-benzothiophene using hydrogen peroxide in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-1-benzothiophene 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been shown to have anti-cancer properties and has been used as a starting material for the synthesis of potential anti-cancer drugs. In material science, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In organic synthesis, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been used as a reagent for the oxidation of various organic compounds.
Eigenschaften
CAS-Nummer |
19163-38-3 |
|---|---|
Produktname |
2,3-Dibromo-1-benzothiophene 1,1-dioxide |
Molekularformel |
C8H4Br2O2S |
Molekulargewicht |
323.99 g/mol |
IUPAC-Name |
2,3-dibromo-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H4Br2O2S/c9-7-5-3-1-2-4-6(5)13(11,12)8(7)10/h1-4H |
InChI-Schlüssel |
GNRZWFXQDOCWQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



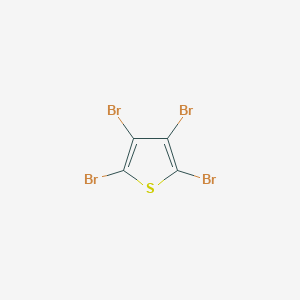

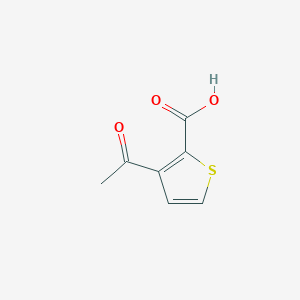
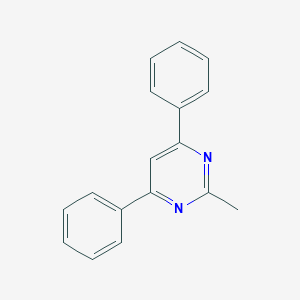
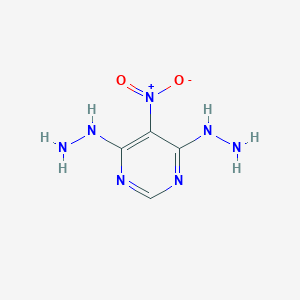
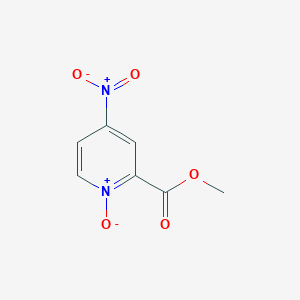
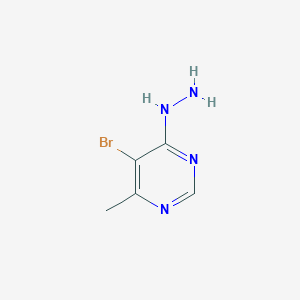
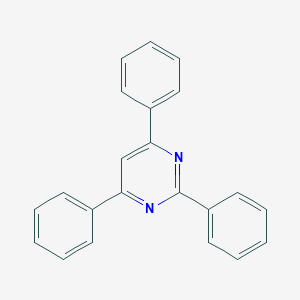




![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)
